Methyl 5-methoxy-3-oxopentanoate
Overview
Description
Methyl 5-methoxy-3-oxopentanoate is a chemical compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. It is a methyl ester and contains functional groups that are characteristic of esters, ketones, and ethers due to the methoxy group. This compound is likely to be of interest in synthetic organic chemistry and could be involved in the synthesis of various biologically active molecules or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of carbon-carbon bonds and the introduction of functional groups. For instance, the synthesis of tetrahydro-γ-carboline skeletons from a 5-amino-3-oxopentanoate derivative involves enamination, oxidative annulation, deprotection/lactamization, and reduction reactions . Similarly, the synthesis of a polysubstituted pyrrole from methyl 3-oxopentanoate involves nitrosation, reduction, and Knorr cyclization reaction . These methods could potentially be adapted for the synthesis of Methyl 5-methoxy-3-oxopentanoate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Methyl 5-methoxy-3-oxopentanoate would include a pentanoate backbone with a ketone functional group at the third carbon and a methoxy group at the fifth carbon. The presence of these functional groups would influence the reactivity and physical properties of the molecule. For example, the ketone could be involved in reactions such as nucleophilic addition or could be reduced to an alcohol. The methoxy group could participate in reactions typical of ethers, such as cleavage under acidic conditions.
Chemical Reactions Analysis
While the specific reactions of Methyl 5-methoxy-3-oxopentanoate are not detailed in the provided papers, the chemical reactions of structurally similar compounds can offer insights. For example, the presence of a methoxy group in compound 6m is essential for its cell growth inhibition activity, suggesting that methoxy groups in certain positions can be crucial for biological activity . Acid-catalyzed rearrangements in the furan series involving methoxy groups have also been reported, indicating that Methyl 5-methoxy-3-oxopentanoate could undergo similar transformations under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 5-methoxy-3-oxopentanoate would be influenced by its functional groups. The ketone group would contribute to the compound's polarity and could affect its boiling point and solubility in various solvents. The methoxy group would also affect the compound's solubility and could potentially stabilize the molecule through resonance. The ester group would likely make the compound more volatile and could be involved in hydrolysis reactions under both acidic and basic conditions. The synthesis of related compounds provides information on the optimal reaction conditions, such as temperature and mole ratios, which could be relevant for the synthesis and handling of Methyl 5-methoxy-3-oxopentanoate .
Scientific Research Applications
1. Synthesis of Tetrahydro-γ-carboline Compounds
Methyl 5-methoxy-3-oxopentanoate derivatives are utilized in the synthesis of biologically significant compounds. For instance, the construction of tetrahydro-γ-carboline skeletons, important in medicinal chemistry, is achieved through reactions involving 5-amino-3-oxopentanoate derivatives. This process includes enamination, oxidative annulation, and reduction reactions (Lv et al., 2013).
2. Involvement in Organic Chemistry Reactions
In the field of organic chemistry, methyl 5-methoxy-3-oxopentanoate is involved in various reactions. For example, it is a product in the acid-catalyzed rearrangement reactions of other compounds, indicating its role in complex organic synthesis processes (Greene & Lewis, 1978).
3. Application in Membrane Science
Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a variant of the compound, is used in the fabrication of poly(vinylidene fluoride) hollow fiber membranes. Its water-soluble nature allows for a unique combination of thermally induced phase separation and non-solvent induced phase separation in membrane formation, leading to specific structural and permeability characteristics of the membranes (Hassankiadeh et al., 2015).
4. Development of Alternative Solvents
Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, under the name Rhodiasolv®Polarclean, is studied for its physicochemical properties as an alternative to common and hazardous solvents. This research is crucial in the pursuit of safer and more environmentally friendly solvents in chemical processes (Randová et al., 2016).
5. Role in Synthesis of Polysubstituted Pyrrole
The synthesis of polysubstituted pyrroles, significant in pharmaceutical chemistry, involves the use of methyl 3-oxopentanoate. This process includes steps like nitrosation, reduction, and cyclization, highlighting the compound's role in creating specialized chemical structures (Zhong-ping, 2009).
6. Metabolic Studies in Pancreatic Islets
Methyl 5-methoxy-3-oxopentanoate and its derivatives are studied in the context of metabolism, particularly in pancreatic islets. Such studies help understand the metabolic pathways and reactions occurring in biological systems (Hutton, Sener, & Malaisse, 1979).
7. Electrosynthesis Applications
The compound plays a role in electrosynthesis, such as in the electroreduction of methyl 5-nitro-4-oxopentanate. This process yields products like 5-amino-4-oxopentanoic acid hydrochloride, demonstrating its utility in specialized chemical synthesis methods (Konarev, Lukyanets, & Negrimovskii, 2007).
Safety And Hazards
Methyl 5-methoxy-3-oxopentanoate is classified as a combustible liquid . It has a flash point of 104.0 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
properties
IUPAC Name |
methyl 5-methoxy-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-4-3-6(8)5-7(9)11-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURNNHYTATPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978029 | |
Record name | Methyl 5-methoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-3-oxopentanoate | |
CAS RN |
62462-05-9 | |
Record name | Methyl 5-methoxy-3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62462-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methoxy-3-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062462059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-methoxy-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methoxy-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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